

Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

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Compound of Interest

Compound Name: 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂

Cat. No.: B13850002

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CAS Number: 208263-76-7 Unlabeled CAS Number: 7012-37-5[1]

This technical guide provides an in-depth overview of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, a crucial isotopically labeled internal standard for the quantitative analysis of polychlorinated biphenyls (PCBs). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Physicochemical Properties

Quantitative data for 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂ is not readily available. The following table summarizes the physicochemical properties of its unlabeled counterpart, 2,4,4'-Trichlorobiphenyl (PCB 28), which are expected to be very similar.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₇ Cl ₃	[2]
Molecular Weight	257.54 g/mol	[2]
¹³ C ₁₂ Labeled Molecular Formula	¹³ C ₁₂ H ₇ Cl ₃	[3]
¹³ C ₁₂ Labeled Molecular Weight	269.45 g/mol	[3]
Melting Point	206-207 °C	
Boiling Point	334.36 °C (estimated)	
Water Solubility	116 µg/L at 25 °C	
Appearance	Colorless to pale-yellow, viscous liquid or solid	

Synthesis and Purification

The synthesis of ¹³C-labeled PCBs, including 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, generally involves coupling reactions using ¹³C-labeled precursors. A common and effective method is the Ullmann condensation reaction.[4][5]

General Synthesis Protocol (Ullmann Condensation)

A modified Ullmann coupling reaction can be employed for the synthesis of asymmetrically substituted PCB congeners.[4] This reaction involves the copper-catalyzed cross-coupling of two different aryl halides. For the synthesis of 2,4,4'-Trichloro-1,1'-biphenyl-¹³C₁₂, this would involve the coupling of a ¹³C-labeled chlorobenzene derivative with another chlorinated benzene derivative in the presence of a copper catalyst.

Reactants:

- ¹³C₆-labeled 1-bromo-4-chlorobenzene (or similar precursor)
- 1-bromo-2,4-dichlorobenzene

- Copper-bronze and cuprous chloride (CuCl) as catalysts
- N-methylpyrrolidinone (NMP) as a solvent

Procedure:

- The aryl halides and the copper catalyst are heated in NMP at a controlled temperature (e.g., 110 °C).[4]
- The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by GC-MS).
- After completion, the reaction mixture is cooled and the product is extracted with an organic solvent.
- The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.

Purification

Purification of the synthesized ^{13}C -labeled PCB is crucial to remove unreacted starting materials and byproducts. This is typically achieved through a combination of chromatographic techniques.

Methodology:

- Column Chromatography: The crude product is first purified by column chromatography on silica gel or alumina to separate the desired PCB congener from other isomers and impurities.
- High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using reversed-phase HPLC to obtain the high purity required for an internal standard.
- Purity Assessment: The purity of the final product is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Spectroscopic Data

Detailed spectroscopic data for 2,4,4'-Trichloro-1,1'-biphenyl- $^{13}\text{C}_{12}$ is not publicly available. However, the expected mass spectrum would show a molecular ion peak (M^+) at m/z 268, corresponding to the $^{13}\text{C}_{12}$ isotopologue. The fragmentation pattern would be similar to the unlabeled compound, with characteristic losses of chlorine atoms. The ^{13}C NMR spectrum would exhibit signals corresponding to the twelve carbon atoms of the biphenyl core.

Experimental Protocols: Use as an Internal Standard

2,4,4'-Trichloro-1,1'-biphenyl- $^{13}\text{C}_{12}$ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of PCB 28 in various environmental and biological matrices.^[7] EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method that utilizes ^{13}C -labeled PCBs for this purpose.^{[8][9]}

Sample Preparation and Extraction (General Workflow)

The following is a generalized workflow for the analysis of PCBs in environmental samples using a ^{13}C -labeled internal standard.^[10]

- **Spiking:** A known amount of 2,4,4'-Trichloro-1,1'-biphenyl- $^{13}\text{C}_{12}$ solution is added to the sample at the beginning of the extraction process.
- **Extraction:** The sample is extracted using an appropriate solvent system (e.g., hexane/acetone or toluene) via methods such as Soxhlet extraction or accelerated solvent extraction (ASE).^[10]
- **Cleanup:** The extract is subjected to a cleanup procedure to remove interfering co-extractives. This often involves column chromatography using materials like silica gel, alumina, and activated carbon.^[11]
- **Fractionation:** In some cases, the cleaned extract is fractionated to separate different classes of compounds.
- **Concentration:** The final extract is concentrated to a small volume before analysis.

Instrumental Analysis (GC-HRMS)

The concentrated extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

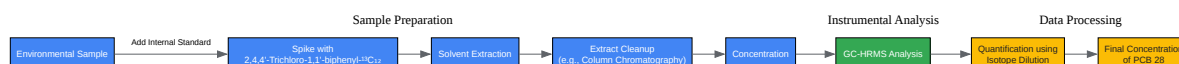
- **Gas Chromatography:** A high-resolution capillary column is used to separate the individual PCB congeners.
- **Mass Spectrometry:** The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific molecular ions of the native PCB 28 and the $^{13}\text{C}_{12}$ -labeled internal standard.

Quantification

The concentration of the native PCB 28 in the sample is calculated by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the known amount of added $^{13}\text{C}_{12}$ -labeled internal standard. This isotope dilution method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

Visualizations

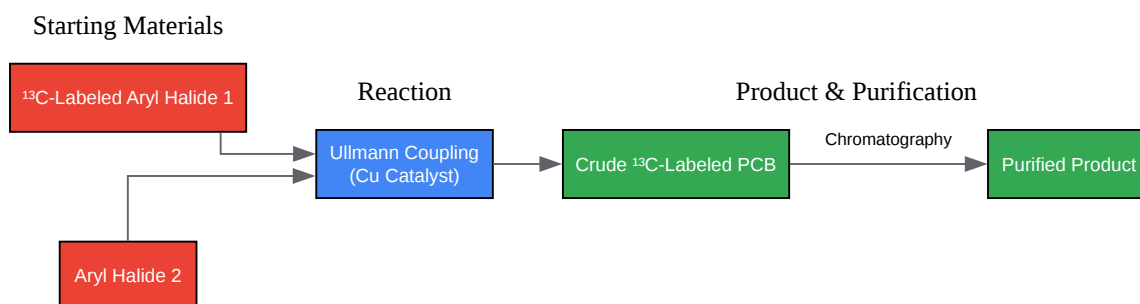
Analytical Workflow for PCB Quantification



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Caption: Workflow for PCB analysis using a ^{13}C -labeled internal standard.

General Synthesis Pathway



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Caption: General synthesis pathway for ¹³C-labeled PCBs via Ullmann coupling.

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